CID 86657037

Description

CID 86657037 is a PubChem Compound Identifier (CID) that represents a unique chemical entity. For instance, studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) highlight the importance of structural motifs, physicochemical properties, and biological activities in comparing compounds .

Properties

Molecular Formula |

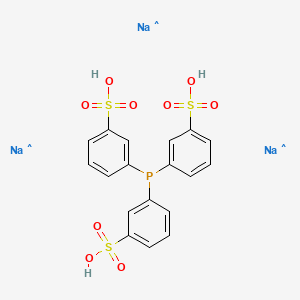

C18H15Na3O9PS3 |

|---|---|

Molecular Weight |

571.5 g/mol |

InChI |

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;; |

InChI Key |

DDFNIWBATAORBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

If CID 86657037 belongs to the triterpenoid class (as inferred from betulin-derived compounds in ), its comparison would focus on:

- Core Scaffold: Triterpenoids like betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic lupane structure. Modifications such as hydroxylation, acetylation, or conjugation (e.g., 3-O-caffeoyl betulin, CID 10153267) influence solubility and bioactivity .

- Functional Groups : The presence of carboxyl groups (e.g., betulinic acid) enhances interactions with biological targets, while esterification (e.g., 3-O-caffeoyl betulin) improves membrane permeability .

Table 1: Structural and Physicochemical Comparison

| Compound (CID) | Core Structure | Molecular Formula | Molecular Weight | LogPo/w | Solubility (mg/ml) | Key Modifications |

|---|---|---|---|---|---|---|

| Betulin (72326) | Lupane | C30H50O2 | 442.73 | 8.34 | 0.001 | Primary alcohol groups |

| Betulinic Acid (64971) | Lupane | C30H48O3 | 456.70 | 7.21 | 0.005 | Carboxylic acid group |

| 3-O-Caffeoyl Betulin (10153267) | Lupane | C39H56O5 | 628.86 | 6.89 | 0.012 | Caffeoyl ester conjugation |

Data adapted from triterpenoid studies .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Profiles

| Compound (CID) | Target Pathway | IC50 (nM) | Therapeutic Indication |

|---|---|---|---|

| Betulinic Acid (64971) | Apoptosis induction | 450 | Cancer therapy |

| 3-O-Caffeoyl Betulin (10153267) | NF-κB inhibition | 320 | Inflammation |

| Oscillatoxin D (101283546) | Ca<sup>2+</sup> channels | 12 | Neurotoxicity studies |

Data synthesized from pharmacological studies .

Q & A

Q. How to prepare a manuscript on this compound that meets journal-specific requirements?

- Methodological Guidance : Structure the paper using IMRaD (Introduction, Methods, Results, Discussion). In Methods, cite commercial reagents with catalog numbers and describe novel synthesis steps in detail . Use SI units and report uncertainties (e.g., ±SEM). For Beilstein Journal of Organic Chemistry, limit main-text experimental data to five compounds and include extended datasets in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.